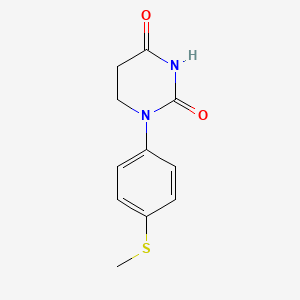
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione is a compound belonging to the class of hexahydropyrimidines, which are six-membered nitrogen heterocycles. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The presence of the 4-methylsulfanylphenyl group in this compound adds to its unique chemical and biological characteristics.
准备方法
The synthesis of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, resulting in the formation of substituted hexahydropyrimidines . Industrial production methods may involve one-pot multi-component reactions, which are efficient and yield high amounts of the desired product .
化学反应分析
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions typically involve reagents like formaldehyde, primary amines, and solvents such as methanol or pyridine.
科学研究应用
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cell proliferation and survival .
相似化合物的比较
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Dimethylhexahydropyrimidine-5-carboxylate: Known for its cytotoxic properties.
1,3-Dibutylhexahydropyrimidine: Exhibits antibacterial activity.
1,2,3,4-Tetrahydropyridine derivatives: Possess antimalarial and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
1-(4-methylsulfanylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-9-4-2-8(3-5-9)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
InChI 键 |
SBRSSMHCTFUEEN-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
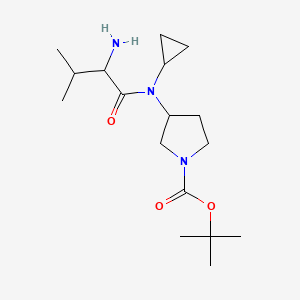
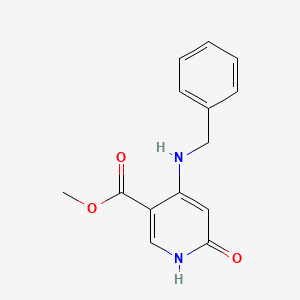
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
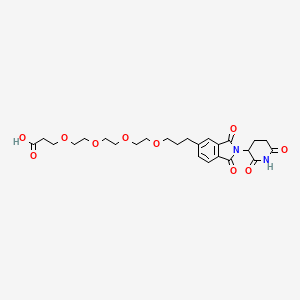
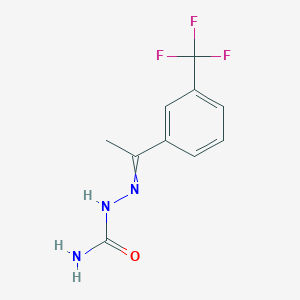
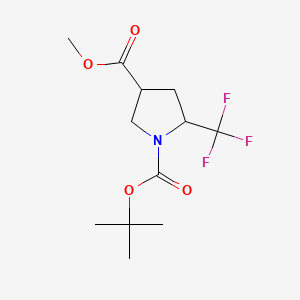

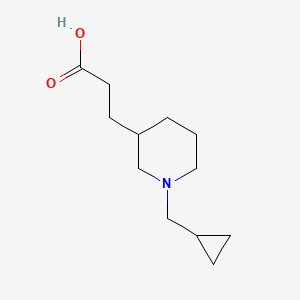
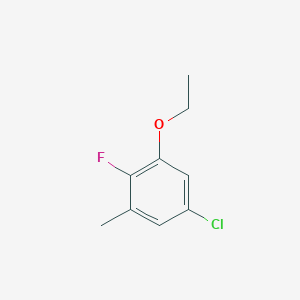
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

